![molecular formula C7H10ClN3O2 B2414031 5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-7-羧酸盐酸盐 CAS No. 2230798-24-8](/img/structure/B2414031.png)

5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-7-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

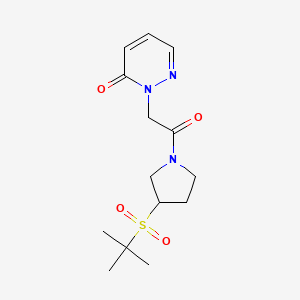

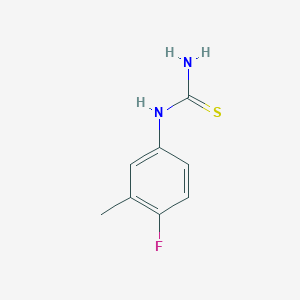

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines are part of a focused small molecule library. This compound is a building block in medicinal chemistry and has been regarded as a “privileged motif” for several decades . The compound has been used to create a small library of triazolopyrazines with a variety of substituents in position 3 .

Synthesis Analysis

An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound; 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . The synthesis involves chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines includes elements of the condensed system – 1,2,4-triazole and piperazine . These elements have been kept in focus by the scientific community and are regarded as a “privileged motif” for several decades .Chemical Reactions Analysis

Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo[4,3-a]pyrazine platform were elaborated. The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .科学研究应用

Medicinal Chemistry and Drug Discovery

The piperazine-fused triazoles, including 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines (THTP), have emerged as promising building blocks in medicinal chemistry. Here’s why:

Privileged Motif: The combination of the 1,2,4-triazole and piperazine elements in THTP is considered a “privileged motif.” These structures serve as platforms for derivatization, leading to novel receptor agonists and antagonists .

Synthetic Accessibility: Approaches have been developed to access THTP derivatives from readily available, nonexpensive reagents. These methods allow for multigram-scale synthesis, making THTP a valuable building block for drug discovery .

N-Nitroso-Triazolopyrazine Contamination Studies

Researchers have investigated N-nitrosamine contamination in drug products. Specifically, they studied N-nitroso-triazolopyrazine (NTTP) and its precursor triazolopyrazine in Sitagliptin and Sitagliptin/Metformin formulations. These studies contribute to drug safety and quality control .

作用机制

未来方向

属性

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-2-10-4-8-9-6(10)3-5;/h4-5H,1-3H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJJUHNJWYUXDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=NN=C2CC1C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2413950.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2413954.png)

amine hydrobromide](/img/no-structure.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2413957.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone oxalate](/img/structure/B2413959.png)

![6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-7-(4-chlorophenyl)sulfonylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2413964.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2413965.png)